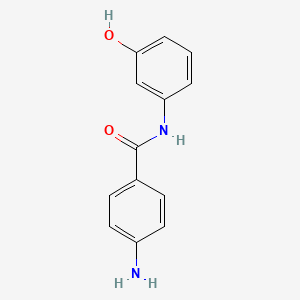![molecular formula C21H19NO4S B5963104 2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5963104.png)
2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPAPA and is a member of the sulfonamide class of compounds. MPAPA has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of MPAPA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the suppression of tumor growth. MPAPA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPAPA has a range of biochemical and physiological effects that have been studied in detail. These effects include the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the suppression of tumor growth. MPAPA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPAPA in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using MPAPA in lab experiments is its complex synthesis process, which requires a high degree of expertise and attention to detail.
Direcciones Futuras
There are numerous future directions for research on MPAPA. One area of research that has received significant attention is the development of new anti-cancer drugs based on the structure of MPAPA. Other areas of research include the investigation of the mechanism of action of MPAPA, the development of new synthesis methods for MPAPA, and the investigation of its potential therapeutic applications in other diseases. Overall, MPAPA is a promising compound that has the potential to contribute to the development of new drugs for a range of diseases.
Métodos De Síntesis
The synthesis of MPAPA involves a multi-step process that has been described in detail in scientific literature. The process involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenoxyaniline to form the intermediate 4-(4-phenoxyphenylsulfonyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, MPAPA. The synthesis of MPAPA is a complex process that requires careful attention to detail and a high degree of expertise.
Aplicaciones Científicas De Investigación
MPAPA has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is the development of new drugs for the treatment of cancer. MPAPA has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-16-7-13-20(14-8-16)27(24,25)15-21(23)22-17-9-11-19(12-10-17)26-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDMISTVTAJPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[benzyl(methyl)amino]-3-{5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5963021.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate](/img/structure/B5963026.png)

![ethyl 1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5963034.png)
![N-(3-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5963039.png)
![ethyl 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5963046.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5963076.png)
![1-(3-chloro-4-methylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5963095.png)
![1-(1H-pyrazol-3-ylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5963101.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-3-phenylpropanamide](/img/structure/B5963123.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5963126.png)
![1-[1-(3-cyclopentylpropyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5963130.png)
![2-[3-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5963138.png)